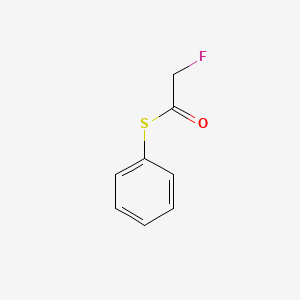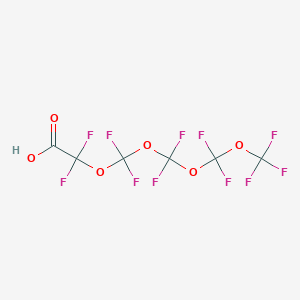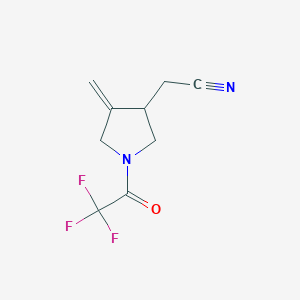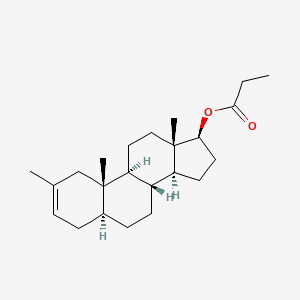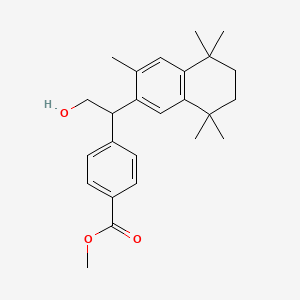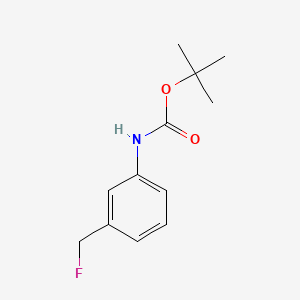
2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the isopropyl and thiophene substituents. The final step involves the addition of the acetonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Applications De Recherche Scientifique
2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
- 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-methyl
Uniqueness
Compared to similar compounds, 2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can significantly influence its chemical reactivity and potential applications. The combination of the pyrazole and thiophene rings also contributes to its distinct properties.
Propriétés
Formule moléculaire |
C12H13N3S |
|---|---|
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
2-(2-propan-2-yl-5-thiophen-2-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)15-10(5-6-13)8-11(14-15)12-4-3-7-16-12/h3-4,7-9H,5H2,1-2H3 |
Clé InChI |
QSLSHJAUTRZFJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)C2=CC=CS2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


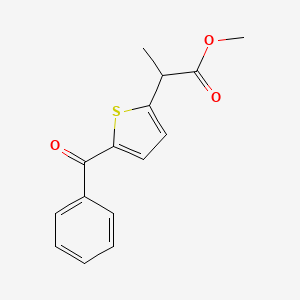
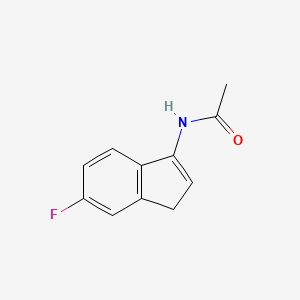
![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)

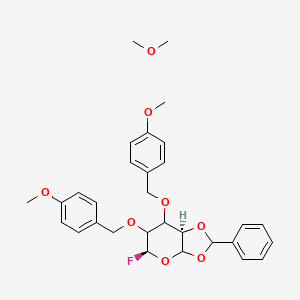
![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
